molecular formula C20H18FN3O2 B2906390 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1261016-12-9

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide

カタログ番号 B2906390
CAS番号: 1261016-12-9
分子量: 351.381
InChIキー: YIKWAEZAWVSEJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide, also known as EFAVIRENZ, is an antiretroviral drug used in the treatment of HIV-1 infection. It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and is known for its high potency and long half-life. The synthesis of Efavirenz involves several steps, and it has been extensively studied for its mechanism of action and biochemical and physiological effects.

作用機序

Efavirenz binds to the reverse transcriptase enzyme and inhibits its activity, thereby preventing the replication of the virus. It binds to a hydrophobic pocket near the active site of the enzyme and induces conformational changes that inhibit its activity. Efavirenz has a high affinity for the enzyme, and its long half-life allows for once-daily dosing.
Biochemical and Physiological Effects
Efavirenz has been shown to have a good safety profile and is well-tolerated by patients with HIV-1 infection. It has been associated with some side effects, including central nervous system (CNS) effects such as dizziness, vivid dreams, and insomnia. Efavirenz has also been associated with rash and hepatotoxicity in some patients.

実験室実験の利点と制限

Efavirenz has several advantages for use in laboratory experiments. It is highly potent and has a long half-life, which allows for once-daily dosing. It is also well-tolerated by patients with HIV-1 infection, making it a suitable candidate for clinical trials. However, Efavirenz has some limitations, including its potential for CNS side effects, which may affect the results of some experiments.

将来の方向性

There are several future directions for the study of Efavirenz. One area of research is the development of new NNRTIs with improved potency and reduced side effects. Another area of research is the study of Efavirenz in combination with other antiretroviral drugs for the treatment of HIV-1 infection. Additionally, the use of Efavirenz in the prevention of HIV-1 infection is an area of active research. Finally, the study of Efavirenz in special populations such as pregnant women and children is an important area of research.

合成法

The synthesis of Efavirenz involves a multi-step process starting from 4-chloro-3-nitrobenzoic acid, which is converted into 4-ethyl-6-nitro-2-phenylpyrimidine. This compound is then reduced to 4-ethyl-2-phenylpyrimidine, which is further reacted with ethyl chloroacetate to obtain 2-ethyl-6-(2-phenyl-2-propenoyl)pyrimidin-4(3H)-one. The final step involves the reaction of this compound with 4-fluoroaniline to obtain Efavirenz.

科学的研究の応用

Efavirenz has been extensively studied for its antiviral activity against HIV-1. It inhibits the reverse transcriptase enzyme, which is essential for the replication of the virus. Efavirenz has been shown to be highly effective in reducing viral load and increasing CD4 cell count in patients with HIV-1 infection. It is also used in combination with other antiretroviral drugs for the treatment of HIV-1 infection.

特性

IUPAC Name

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-2-16-12-19(26)24(20(23-16)14-6-4-3-5-7-14)13-18(25)22-17-10-8-15(21)9-11-17/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKWAEZAWVSEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。